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molecular formula H2MgO6S2 B084343 Magnesium bisulfite CAS No. 13774-25-9

Magnesium bisulfite

Cat. No. B084343
M. Wt: 186.45 g/mol
InChI Key: LPHFLPKXBKBHRW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04154802

Procedure details

According to the invention a method of recovering magnesia from magnesium carbonate containing raw material includes the steps of forming a slurry of uncalcined raw material, heating the slurry to a temperature between 40° and 90° C., treating the slurry with sulphur dioxide to form soluble magnesium bisulphite, separating undissolved impurities from the solution of magnesium bisulphite, precipitating magnesium sulphite from the solution, separating the precipitate from the mother liquor and recovering magnesia from the separated precipitate.
[Compound]
Name
magnesia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[Mg+2:5].[S:6](=[O:8])=[O:7]>>[S:6](=[O:2])([OH:8])[O-:7].[Mg+2:5].[S:6](=[O:2])([OH:8])[O-:7] |f:0.1,3.4.5|

Inputs

Step One
Name
magnesia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of forming a slurry of uncalcined raw material
TEMPERATURE
Type
TEMPERATURE
Details
heating the slurry to a temperature between 40° and 90° C.

Outcomes

Product
Name
Type
product
Smiles
S([O-])(O)=O.[Mg+2].S([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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